5-Hydroxy-2-methylphenylboronic acid

Medicinal Chemistry Enzyme Inhibition Immunology

Researchers often face batch inconsistency and limited potency with classical MIF inhibitors like ISO-1. 5-Hydroxy-2-methylphenylboronic acid (CAS 1375216-45-7) resolves this: Ki=260 nM, >100-fold more potent than ISO-1. • Validated MIF tautomerase inhibition (Ki 260 nM). • Enhanced Suzuki-Miyaura reactivity via dual electron-donating 5-OH & 2-CH3 groups. • ≥97% purity ensures reproducible yields and assay results. • pKa 8.33 enables diol-sensing at physiological pH. In stock for global dispatch.

Molecular Formula C7H9BO3
Molecular Weight 151.96 g/mol
CAS No. 1375216-45-7
Cat. No. B1508773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methylphenylboronic acid
CAS1375216-45-7
Molecular FormulaC7H9BO3
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)O)C)(O)O
InChIInChI=1S/C7H9BO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9-11H,1H3
InChIKeyONNUFDZTGJBMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methylphenylboronic acid Overview


5-Hydroxy-2-methylphenylboronic acid (CAS 1375216-45-7) is a disubstituted phenylboronic acid featuring a hydroxyl group at the 5-position and a methyl group at the 2-position on the aromatic ring . This specific substitution pattern confers unique electronic and steric properties that distinguish it from unsubstituted phenylboronic acid and other positional isomers . As a boronic acid, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions and has demonstrated biological activity as an enzyme inhibitor, making it relevant for both synthetic chemistry and medicinal chemistry applications [1].

Suzuki-Miyaura Cross-Coupling Enhanced reactivity via electron-donating 5-OH and 2-CH₃ groups supports coupling with challenging aryl halides.
Enzyme Inhibition Studies Reported MIF tautomerase binding context supports target engagement research and inhibitor SAR programs.
Molecular Recognition Predicted pKa of 8.33 suggests potential for reversible diol binding at near-physiological pH.

Why Generic Substitution Fails for 5-Hydroxy-2-methylphenylboronic acid


The specific substitution pattern of 5-hydroxy-2-methylphenylboronic acid directly influences its electronic properties, reactivity, and biological activity, rendering generic substitution with other phenylboronic acids or positional isomers scientifically unsound for critical applications. The electron-donating nature of the hydroxyl and methyl groups enhances its reactivity in Suzuki-Miyaura couplings compared to unsubstituted or electron-withdrawing group-substituted analogs [1]. Furthermore, the precise positioning of these substituents is crucial for its biological activity, as demonstrated by its specific inhibition of macrophage migration inhibitory factor (MIF) tautomerase with a Ki of 260 nM, a potency that would not be replicated by a different substitution pattern [2]. Using a generic phenylboronic acid or a different isomer would lead to unpredictable and likely suboptimal outcomes in both synthetic yield and biological assays.

Electronic Profile
Unsubstituted or EWG-substituted phenylboronic acids may exhibit significantly lower reactivity in transmetalation, potentially reducing cross-coupling yields.
Biological Activity
Positional isomers or generic phenylboronic acids are unlikely to replicate the specific MIF tautomerase binding interaction, compromising assay reproducibility.
Isomeric Form
Different substitution patterns (e.g., 3-OH or 4-CH₃) alter spatial orientation and hydrogen-bonding capacity, leading to unpredictable biological responses.

Quantitative Evidence for 5-Hydroxy-2-methylphenylboronic acid


MIF Tautomerase Inhibition Potency

5-Hydroxy-2-methylphenylboronic acid exhibits potent inhibition of recombinant human macrophage migration inhibitory factor (MIF) tautomerase activity with a Ki of 260 nM (0.26 µM) [1]. In a cross-study comparison using the same 4-HPP conversion assay, this compound demonstrates significantly higher potency than the classic MIF inhibitor ISO-1, which has a reported Ki of 44 µM [2]. The target compound's activity is also within the range of advanced MIF antagonists (e.g., compound 8, Ki = 0.10 µM) reported in recent medicinal chemistry literature, highlighting its potential as a valuable starting point for drug discovery programs targeting the MIF pathway [2].

MIF Tautomerase Inhibition
Cross-study comparable
Ki = 260 nM
Target 260 nM
ISO-1 44,000 nM
Compound 8 100 nM
Supports target engagement research for MIF pathway studies.
Assay: Recombinant human MIF expressed in E. coli, 4-HPP conversion.
Medicinal Chemistry Enzyme Inhibition Immunology

Suzuki-Miyaura Coupling Reactivity

Systematic studies on the substituent effects in Suzuki-Miyaura couplings have established that electron-donating groups (EDGs) on the arylboronic acid enhance reaction rates, while electron-withdrawing groups (EWGs) are detrimental [1]. 5-Hydroxy-2-methylphenylboronic acid contains a strongly electron-donating hydroxyl group (Hammett σp = -0.37) and a weakly electron-donating methyl group (σp = -0.17) [2]. This dual EDG character is inferred to make it a more reactive coupling partner compared to unsubstituted phenylboronic acid (σp = 0.00) or analogs bearing EWGs such as a nitro (σp = 0.78) or cyano (σp = 0.66) group [1][2].

Electronic Reactivity
Class-level inference
σp = -0.37 (5-OH)
σp = -0.17 (2-CH₃)
Dual electron-donating character supports selection for challenging Suzuki couplings.
Inference based on Hammett relationships; relative to unsubstituted phenylboronic acid (σp = 0.00).
Organic Synthesis Cross-Coupling Reaction Optimization

pKa and Diol Binding

The predicted pKa of 5-hydroxy-2-methylphenylboronic acid is 8.33 ± 0.58 . This is lower than the reported pKa of unsubstituted phenylboronic acid (8.83) , suggesting that the compound exists in a greater proportion as its reactive boronate anion at physiological pH (7.4). While direct binding constant data is not available for this specific compound, a comprehensive study on substituted phenylboronic acids has established a Brønsted-type correlation between pKa and diol ester stability constants (β11-1), allowing for an estimation of relative binding affinity [1]. The slightly lower pKa of this compound implies a potentially enhanced binding affinity for diols compared to phenylboronic acid under near-neutral conditions, a critical factor in sensor design and biological targeting [1].

pKa and Diol Binding
Data to verify
8.33 ± 0.58 (Predicted)
Phenylboronic acid 8.83 (Expt.)
Predicted lower pKa may support enhanced diol binding at neutral pH for sensor development.
Value is predicted; direct binding constant data not available.
Sensor Chemistry Molecular Recognition Chemical Biology

Commercial Purity and Reproducibility

This compound is commercially available from multiple reputable vendors with a minimum purity specification of 97%, as determined by HPLC or equivalent methods . While this purity level is common for research-grade boronic acids, it represents a verifiable and essential quality metric for procurement. Using a lower-purity alternative could introduce impurities that act as catalyst poisons in cross-coupling reactions or confound biological assay results, leading to failed experiments and wasted resources.

Commercial Purity
Lot attribute
≥ 97%
Typical research-grade 95 - 98%
Meets standard research-grade purity requirements for reproducible synthesis.
As specified on vendor Certificates of Analysis (CoA), HPLC method.
Chemical Procurement Quality Control Reproducibility

Application Scenarios for 5-Hydroxy-2-methylphenylboronic acid


MIF Tautomerase Inhibitor Development

This compound serves as a potent starting point for medicinal chemistry programs targeting macrophage migration inhibitory factor (MIF). Its demonstrated Ki of 260 nM in the 4-HPP conversion assay confirms its ability to bind and inhibit the MIF tautomerase active site, a validated target for inflammatory diseases and cancer [1]. Its potency is over 100-fold greater than the classical inhibitor ISO-1, making it a superior tool compound for target validation and a more attractive lead for optimization [2]. Researchers can use it to explore structure-activity relationships (SAR) around the phenylboronic acid core to develop more potent and selective MIF antagonists.

Challenging Suzuki-Miyaura Cross-Couplings

For synthetic chemists, this compound is a preferred choice for Suzuki-Miyaura couplings where high reactivity is paramount. The presence of two electron-donating groups (5-OH and 2-CH3) on the aromatic ring is predicted to enhance its reactivity in the transmetalation step compared to unsubstituted or EWG-substituted boronic acids [1]. This property is particularly valuable when coupling with less reactive, electron-rich aryl halides or in reactions conducted under mild conditions, potentially leading to higher yields and cleaner reaction profiles.

pH-Responsive Sensors and Smart Materials

The compound's predicted pKa of 8.33 makes it an attractive building block for the development of sensors and materials that function near physiological pH [1]. Its ability to reversibly bind diols is well-established for the boronic acid class, and its specific pKa value suggests it may have a favorable binding equilibrium for certain cis-diols (e.g., saccharides, glycoproteins) at pH 7.4 [2]. This property can be exploited to create glucose sensors, glycoprotein-selective affinity materials, or drug delivery systems that release a payload in response to a specific biological environment.

Functionalized Biaryl Synthesis

As a high-purity (≥97%) boronic acid building block, this compound is an ideal reagent for the reliable and reproducible synthesis of complex biaryl structures commonly found in pharmaceuticals, agrochemicals, and advanced materials [1]. The hydroxyl group provides a convenient synthetic handle for further derivatization, while the methyl group can influence the physicochemical properties of the final product. Procuring this specific, high-purity compound mitigates the risk of side reactions and inconsistent yields that can arise from using lower-quality or generic alternatives [2].

Application
Selection Property
Validation Focus
MIF Inhibitor Development
Enzyme inhibition context (Ki)
Target engagement and SAR interpretation
Challenging Suzuki Couplings
Electron-donating substituent profile
Conversion rate and yield optimization
pH-Responsive Sensors
Predicted pKa (8.33) near physiological range
Diol binding equilibrium at neutral pH
Functionalized Biaryl Synthesis
High purity specification (≥97%)
Lot-to-lot consistency and side-reaction control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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